6''-O-Malonyldaidzin

Description

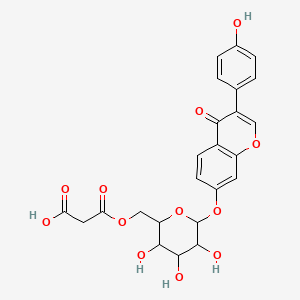

Classification and Structural Context within Flavonoid Glycosides

6''-O-Malonyldaidzin belongs to the broad class of organic compounds known as flavonoids, and more specifically, it is classified as a flavonoid glycoside. cymitquimica.comnih.gov The fundamental structure of this compound is based on daidzin (B1669773), which is itself a glycoside of the isoflavone (B191592) daidzein (B1669772). nih.gov The "glycoside" designation indicates that a sugar molecule, in this case, a glucose moiety, is attached to the isoflavone backbone.

The defining feature of this compound is the presence of a malonyl group attached to the 6'' position of the glucose molecule. cymitquimica.com This structural modification, known as malonylation, distinguishes it from its precursor, daidzin. chemicalbook.com The complete chemical name for this compound is 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid. nih.gov

Table 1: Chemical and Structural Properties of this compound

| Property | Value | Source |

| Chemical Formula | C24H22O12 | biosynth.com |

| Molecular Weight | 502.42 g/mol | biosynth.com |

| CAS Number | 124590-31-4 | biosynth.com |

| Parent Flavonoid | Daidzein | chemicalbook.com |

| Glycoside Form | Daidzin | chemicalbook.com |

| Acyl Group | Malonyl | cymitquimica.com |

Significance as a Malonylated Isoflavone Derivative

The malonylation of isoflavone glucosides like daidzin is a widespread modification in plants, particularly in soybeans. researchgate.net Malonylated isoflavones, including this compound, are often the major forms of isoflavonoids found in soybean plants. researchgate.netnih.gov This chemical alteration is not arbitrary; it serves several important physiological functions for the plant.

Research suggests that malonylation can enhance the stability and solubility of isoflavonoids. nih.govmdpi.com This modification is also thought to facilitate the transport and storage of these compounds within the plant, often in the vacuoles. nih.govmdpi.com The process of malonylation is catalyzed by specific enzymes known as malonyltransferases (MaTs), which belong to the BAHD acyltransferase family. mdpi.com The presence and activity of these enzymes are crucial for the biosynthesis of this compound and other malonylated isoflavones.

Furthermore, these malonylated compounds are considered important storage forms that allow the plant to regulate the endogenous levels of isoflavones. nih.gov They can be hydrolyzed to release the aglycone form, daidzein, which can then participate in various plant defense responses, such as acting as a precursor for antimicrobial phytoalexins like glyceollins. mdpi.com The accumulation of this compound and other related compounds can vary depending on the soybean cultivar and environmental conditions. scielo.br For instance, the application of elicitors, which are molecules that trigger defense responses in plants, has been shown to influence the levels of these compounds. scielo.br

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-O-Malonyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124590-31-4 | |

| Record name | 6''-O-Malonyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | 6''-O-Malonyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Abundance and Botanical Localization

Primary Plant Sources and Cultivar Variations

Glycine max (Soybean) is recognized as a predominant natural source of 6''-O-malonyldaidzin. foodb.cacropbio.or.krglpbio.commedchemexpress.com This compound is one of the malonylated isoflavone (B191592) glycosides, which, along with acetylglucosides and glucosides, represent the various chemical forms of isoflavones found in soybeans. cropbio.or.krslu.se

The concentration of this compound can differ considerably among various soybean cultivars. cropbio.or.krscielo.bracs.orgresearchgate.netscielo.br Studies analyzing different cultivars have shown variations in the levels of this isoflavone. For instance, in a study of six soy cultivars grown in Colombia, cultivars like Panorama 358 and Panorama 29 exhibited higher levels of this compound compared to others such as Panorama 27, Soyica P34, and Panorama 357. scielo.br Similarly, research on Korean soybean cultivars has highlighted quantitative variations in total seed isoflavone content, including malonyl esters like this compound, influenced by cultivar, location, and storage duration. cropbio.or.kracs.orgresearchgate.net The genetic makeup of the soybean cultivar plays a significant role in determining the distribution and levels of isoflavones, including the malonylated forms. researchgate.nettandfonline.com

Distribution within Specific Plant Tissues and Developmental Stages

Isoflavonoids, including this compound, accumulate in soybean plants during seed development. slu.setandfonline.comresearchgate.netmdpi.comresearchgate.net The distribution and concentration of these compounds are not uniform throughout the plant but vary depending on the specific tissue and the stage of development. scielo.brscielo.brresearchgate.netmdpi.comresearchgate.net

Analysis of isoflavonoid (B1168493) accumulation during the maturation of soybean seeds has shown that malonyldaidzin (B1664189) accumulates throughout the entire development period. tandfonline.com Mature seeds and leaves are reported to have the greatest concentrations of isoflavonoids compared to other plant organs. researchgate.net Within the soybean seed itself, approximately 90% of the total isoflavones are located in the cotyledon, with the remaining portion found in the hypocotyl area. cropbio.or.kr Imbibing soybean seeds have also been identified as a significant source of isoflavonoids and are capable of hydrolyzing this compound. mdpi.com

Research indicates that the expression levels of genes related to isoflavone synthesis, and consequently the accumulation of isoflavones like this compound, can vary during different stages of seed development. mdpi.comresearchgate.net

Presence in Fermented and Non-Fermented Plant-Derived Products

This compound is present in a variety of food products derived from soybeans. It is typically found in higher concentrations in foods such as soybeans themselves, miso, and soy milk. foodb.ca Lower concentrations have been reported in other soy-based products like tofu and soy yogurt. foodb.ca While detected, this compound has not always been quantified in products such as pulses and soy sauce. foodb.ca

The processing methods used to create soy foods significantly impact the retention and distribution of isoflavone isomers, including this compound. slu.setind.iousc.edu A key difference exists between non-fermented and fermented soy products. Non-fermented soy foods tend to retain higher levels of isoflavone glucosides, which include the malonylated forms like this compound. slu.setind.iousc.eduscispace.com In contrast, fermented soy foods generally contain greater amounts of the isoflavone aglycones, as the fermentation process can lead to the hydrolysis of the glycoside conjugates. slu.setind.iousc.eduscispace.com Processing techniques, such as alcohol washing used in the production of some soy concentrates, can lead to the removal of a significant portion of the isoflavones. slu.se

Potential as a Dietary Intake Biomarker

The consistent presence of this compound in soybeans and various soy-derived food products suggests its potential utility as a biomarker for dietary soy intake. foodb.ca Its identification in different soy-based foods allows for the possibility of using its presence or concentration in biological samples as an indicator of recent soy consumption. foodb.ca

Biosynthetic and Metabolic Pathways

Enzymatic Biogenesis of 6''-O-Malonyldaidzin

The formation of this compound involves the sequential action of specific enzymes that modify precursor molecules.

Precursor Isoflavone (B191592) Conjugates

The direct precursor for this compound is the isoflavone glucoside daidzin (B1669773). Daidzin itself is formed from the isoflavone aglycone daidzein (B1669772) through a glycosylation reaction. Daidzein is synthesized via the isoflavonoid (B1168493) biosynthesis pathway, which originates from the phenylpropanoid pathway. Key steps in the formation of daidzein include the conversion of phenylalanine to cinnamic acid, followed by hydroxylation to p-coumaric acid, and subsequent reactions involving enzymes like chalcone (B49325) synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), isoflavone synthase (IFS), and 2-hydroxyisoflavanone (B8725905) dehydratase (HID) nih.govoup.comwikipedia.orgmdpi.commdpi.com. Daidzein, along with other isoflavone aglycones like genistein (B1671435) and glycitein, are synthesized on the surface of the endoplasmic reticulum mdpi.comresearchgate.net. Glycosylation of these aglycones, primarily at the 7-O position, is catalyzed by UDP-glycosyltransferases (UGTs), leading to the formation of isoflavone 7-O-glycosides such as daidzin, genistin, and glycitin (B1671906) oup.commdpi.comresearchgate.netencyclopedia.puboup.comwikipedia.org. This glycosylation step increases the hydrophilicity of the isoflavones and is often considered a prerequisite for further modifications like malonylation encyclopedia.puboup.com.

Role of Malonyltransferase and Other Key Enzymes

The final step in the formation of this compound is the malonylation of daidzin. This reaction is catalyzed by specific malonyltransferases (MTs), which utilize malonyl-CoA as the acyl donor researchgate.netencyclopedia.pubresearchgate.netwikipedia.org. The enzyme responsible for this specific modification is known as isoflavone-7-O-beta-glucoside 6''-O-malonyltransferase (EC 2.3.1.115), also referred to by other names such as malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase (IF7MaT) or GmMT7 in soybean oup.comresearchgate.netwikipedia.org. These malonyltransferases catalyze the transfer of a malonyl group to the 6''-hydroxyl group of the glucose moiety attached to the isoflavone aglycone researchgate.netresearchgate.netwikipedia.org. Studies in soybean have identified specific malonyltransferases, such as GmMT7, GmIMaT1, and GmIMaT3, that exhibit malonylation activity towards isoflavone glucosides like daidzin, genistin, and glycitin researchgate.net. The malonylation step is crucial as it can influence the stability, solubility, and compartmentalization of isoflavones within the plant cell, potentially preventing enzymatic degradation and serving as a storage form researchgate.netencyclopedia.pubresearchgate.net. Subcellular localization studies have indicated that these malonyltransferases can be found in the cytoplasm or associated with the endoplasmic reticulum, reflecting their role in modifying isoflavone glucosides synthesized on the cytosolic side of the ER researchgate.net.

Regulation of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids, including the formation of malonylated conjugates, is tightly regulated in plants at multiple levels, responding to developmental cues and environmental stimuli.

Influence of Biotic and Abiotic Elicitors

The biosynthesis of isoflavonoids is highly responsive to environmental factors, including biotic and abiotic elicitors. These elicitors can trigger defense responses in plants, leading to the accumulation of isoflavonoids, which often function as phytoalexins. Biotic elicitors, such as pathogens (e.g., fungi and bacteria) and herbivores, can induce the expression of genes in the isoflavonoid pathway, resulting in increased production of isoflavone aglycones and their derivatives researchgate.netnih.govmdpi.com. Abiotic elicitors, including UV radiation, heavy metals, and plant hormones like jasmonic acid (JA) and methyl jasmonate (MeJA), have also been shown to enhance isoflavonoid accumulation researchgate.netnih.govmdpi.comcdnsciencepub.com. For example, studies have demonstrated that foliar application of elicitors like lipo-chitooligosaccharides, chitosan, and actinomycete spores can increase isoflavone concentrations in soybean seeds cdnsciencepub.com. The plant perceives these elicitors and activates signaling cascades that ultimately upregulate the expression of genes involved in isoflavonoid biosynthesis, including those responsible for glycosylation and malonylation nih.govcdnsciencepub.com. This inducible production of isoflavonoids, including malonylated forms like this compound, is a crucial part of the plant's defense strategy.

In Planta Transformation and Degradation

Once synthesized, this compound and other malonylated isoflavone conjugates can undergo further transformations or be stored within plant cells. Malonylated isoflavones are primarily accumulated in vacuoles, serving as a stable storage form oup.comresearchgate.netencyclopedia.pubmdpi.com. This compartmentalization is facilitated by the increased water solubility conferred by the malonyl and glycosyl groups researchgate.netoup.com.

Thermal Lability and Conversion Dynamics

This compound is known to be relatively labile, particularly under thermal processing conditions. Heating can induce the conversion or degradation of isoflavone malonyl glycosides. mdpi.com This thermal lability leads to the decarboxylation of the malonyl group, resulting in the formation of acetylglycosides, such as 6''-O-acetyldaidzin. researchgate.netocl-journal.org Further heating or processing can also lead to the hydrolysis of the glycosidic bond, yielding the corresponding β-glycosides (e.g., daidzin) and eventually the aglycones (e.g., daidzein). mdpi.comresearchgate.net

Research indicates that malonyl derivatives are among the most labile isoflavone forms during storage and thermal treatments. researchgate.netvu.edu.aunih.gov The extent of conversion is influenced by factors such as temperature, duration of heating, and water content. mdpi.com Studies on soybean processing, including drying and high-pressure processing, have demonstrated shifts in the isoflavone profile, with decreases in malonylglycosides and corresponding increases in other forms like β-glycosides and aglycones. researchgate.netiastate.edu

For example, high pressure processing of soymilk at 75°C resulted in a shift in the distribution of isoflavones from 6''-O-malonylglucosides towards β-glucosides. iastate.edu Similarly, drying processes have been shown to favor the hydrolysis of malonylglycosides and β-glycosides into aglycones, although the specific temperature and frequency of the drying process can influence the retention and conversion rates of isoflavone compounds. researchgate.net

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis plays a crucial role in the metabolism and bioavailability of isoflavone conjugates, including this compound. Enzymes, particularly β-glucosidases, are capable of hydrolyzing the glycosidic bond in isoflavone glucosides, releasing the corresponding aglycones. cropbio.or.krpnfs.or.kr While this compound is a malonylated glucoside, its hydrolysis typically involves initial removal of the malonyl group, followed by the action of β-glucosidase on the resulting daidzin.

Glycosidase activities targeting malonyl conjugates of isoflavones have been detected in soybean tissues, such as seeds and root exudates. mdpi.com These enzymes can cleave the malonyl group, producing daidzin, which can then be hydrolyzed by β-glucosidases to yield daidzein. mdpi.compnfs.or.kr The enzymatic conversion of isoflavone glycosides to aglycones is particularly relevant in the context of gut microbiota metabolism in humans, where microbial β-glucosidases facilitate the absorption of isoflavone aglycones. cropbio.or.kriastate.edu

Studies involving fermentation processes utilizing microorganisms with β-glucosidase activity, such as Rhizopus oryzae, have demonstrated the effective conversion of isoflavone glycosides in soybeans to their aglycone forms. pnfs.or.kr The efficiency of this enzymatic hydrolysis can be influenced by factors such as enzyme concentration and incubation time. pnfs.or.kr

Advanced Analytical Methodologies for Qualitative and Quantitative Analysis

Chromatographic Techniques for Separation and Identification

Chromatography plays a vital role in separating 6''-O-Malonyldaidzin from other compounds present in complex samples, which is a necessary step before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound. It allows for the separation of this compound from other isoflavones and matrix components based on their differing affinities for a stationary phase and a mobile phase. Various studies have employed HPLC for both qualitative and quantitative analysis of this compound in soybean seeds and products. tandfonline.comscielo.brselleckchem.comtandfonline.comcropbio.or.krresearchgate.netkoreabreedjournal.org

Typical HPLC methods for isoflavone (B191592) analysis, including this compound, often utilize a reversed-phase C18 column. researchgate.net The mobile phase commonly consists of a gradient system of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like acetic acid or orthophosphoric acid to improve peak shape and separation. tandfonline.comscielo.brresearchgate.net Detection is frequently performed using a UV detector, typically at wavelengths around 254 nm or 260 nm, where isoflavones exhibit strong absorbance. tandfonline.comkoreabreedjournal.orgglsciences.com

Quantitative analysis of this compound by HPLC involves establishing calibration curves using authentic standards of the compound. cropbio.or.krtandfonline.com The concentration in samples is then determined by comparing the peak areas or heights to the calibration curve. Studies have reported good linearity, precision, and recovery for HPLC methods used to quantify this compound. tandfonline.comtandfonline.com For instance, one study reported calibration curves with r² > 0.9994, intra-day precision variations less than 1.65%, inter-day precision variations less than 1.73%, and recoveries in the range of 94.95–106.45% for the quantification of isoflavones, including this compound, in black soybean sprouts. tandfonline.comtandfonline.com

HPLC has been used to demonstrate the thermal instability of this compound, showing its conversion to daidzin (B1669773) upon heating. tandfonline.com Quantitative HPLC analyses have also revealed that this compound and 6''-O-Malonylgenistin can comprise a significant portion of the total isoflavones in soybean beans, sometimes as high as 66%. tandfonline.com Furthermore, HPLC has been employed to study the accumulation of this compound during soybean seed maturation. tandfonline.com

Here is an example of HPLC conditions used for isoflavone analysis, including this compound: tandfonline.com

| Parameter | Condition |

| Column | YMC-pack ODS-AM-303 (250 x 4.6mm) |

| Mobile Phase | Linear gradient of acetonitrile (15% to 35%) in 0.1% acetic acid |

| Flow Rate | 1 ml/min |

| Detection Wavelength | 260 nm |

| Instrument | Waters HPLC system (Model 600E, Model 484 UV detector) |

Another HPLC method for isoflavonoid (B1168493) analysis used a Gilson chromatograph with a diode array detector, employing a gradient of methanol and 0.5% acetic acid in water. scielo.br

Ultra-Performance Liquid Chromatography (UPLC-DAD)

Ultra-Performance Liquid Chromatography (UPLC), often coupled with a Diode Array Detector (DAD), offers advantages over conventional HPLC, including higher resolution, sensitivity, and faster analysis times. UPLC-DAD has been successfully applied to the analysis of this compound and other flavonoid derivatives in soybean samples. rsc.orgnih.govresearchgate.net

UPLC-DAD allows for excellent separation of numerous flavonoid derivatives, including this compound, enabling their tentative identification by comparing retention times and UV spectra. nih.gov The DAD provides full UV-Vis spectra across the eluted peaks, which aids in compound identification and purity assessment. Isoflavones, including this compound, are typically monitored at wavelengths such as 254 nm.

UPLC-DAD, often combined with mass spectrometry (UPLC-DAD-MS or UPLC-DAD-QToF/MS), is a powerful tool for comprehensive profiling and tentative identification of isoflavones in complex matrices like soybean extracts. rsc.orgnih.govresearchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed structural information and enable the identification and quantification of this compound.

Mass Spectrometry (MS, LC-MSD, LC-QTOF-MS/MS)

Mass spectrometry is an indispensable tool for the unequivocal identification and structural characterization of this compound. It provides information about the molecular weight and fragmentation pattern of the compound. Various MS techniques, including LC-MSD, LC-QTOF-MS/MS, and UHPLC-Q-TOF-MS, have been used for the analysis of this compound in soybean and related products. tandfonline.comscielo.brtandfonline.comtandfonline.comrsc.orgnih.govresearchgate.netresearchgate.netuni.lusemanticscholar.orgnih.gov

LC-MS systems couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures. LC-MSD (Liquid Chromatography-Mass Selective Detector) and LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are particularly useful for identifying and confirming the presence of this compound based on its mass-to-charge ratio (m/z) and characteristic fragment ions. scielo.brsemanticscholar.org

For this compound (C₂₄H₂₂O₁₂), the monoisotopic mass is approximately 502.1111 Da. uni.lu In positive ionization mode, common adducts observed include [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, and [M+K]⁺ with predicted m/z values of 503.11838, 525.10032, 520.14492, and 541.07426, respectively. uni.lu In negative ionization mode, the [M-H]⁻ ion with a predicted m/z of 501.10382 is often observed. uni.lu The fragmentation pattern in MS/MS provides further structural confirmation.

UHPLC-Q-TOF-MS has been used for the tentative characterization and identification of this compound in black soybean sprouts based on accurate mass and characteristic fragment ions. tandfonline.comtandfonline.com LC-MS analysis has also been used to characterize this compound as one of the major isoflavones in soybean meal. researchgate.net

Predicted Collision Cross Section (CCS) values for different adducts of this compound can also be used for identification purposes in conjunction with LC-MS techniques. uni.lu

Here is a table of predicted m/z and CCS values for common adducts of this compound: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 503.11838 | 211.8 |

| [M+Na]⁺ | 525.10032 | 221.9 |

| [M+NH₄]⁺ | 520.14492 | 212.8 |

| [M+K]⁺ | 541.07426 | 221.2 |

| [M-H]⁻ | 501.10382 | 214.7 |

| [M+Na-2H]⁻ | 523.08577 | 211.8 |

| [M]⁺ | 502.11055 | 213.5 |

| [M]⁻ | 502.11165 | 213.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for the detailed structural elucidation of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the complete structure of the molecule can be confirmed. tandfonline.comresearchgate.net

NMR spectroscopy, in combination with MS and UV data, has been used to prove the structure of this compound isolated from soybean seeds. tandfonline.com NMR analysis provides specific information about the arrangement of atoms and functional groups within the molecule, confirming the presence of the daidzin core and the malonyl group attached at the 6''-position of the glucose moiety. tandfonline.com

Ultraviolet-Visible (UV) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a simple yet effective technique for the detection and characterization of this compound due to its chromophoric isoflavone structure, which absorbs UV light. tandfonline.comglsciences.comresearchgate.netresearchgate.net UV spectra provide information about the characteristic absorption maxima of the compound, which can aid in its identification.

UV spectra of this compound, typically measured in solvents like methanol, show characteristic absorption patterns that are useful for its identification and for monitoring its elution during chromatographic separation. tandfonline.com Comparing the UV spectrum of an unknown peak to that of a known standard of this compound is a common method for tentative identification in HPLC-DAD or UPLC-DAD analysis. researchgate.net UV detection at specific wavelengths (e.g., 254 nm or 260 nm) is routinely used for the quantitative analysis of this compound by HPLC. tandfonline.comkoreabreedjournal.orgglsciences.com

Extraction and Purification Strategies for Research Applications

Optimization of Solvent Systems for Efficient Extraction

The choice of solvent system is a primary factor influencing the efficiency of 6''-O-Malonyldaidzin extraction from plant materials. Aqueous ethanol (B145695) and aqueous methanol (B129727) are commonly employed due to their ability to extract a range of isoflavones, including malonylated forms tandfonline.comresearchgate.netgoogle.com. Research has investigated the optimization of solvent composition to enhance the extraction yield of malonylated isoflavones.

For instance, a study focusing on isoflavone (B191592) extraction from soybean leaves explored the optimization of a ternary solvent system comprising ethanol, water, and 1,3-propanediol. The optimal mixture composition identified for maximizing extraction efficiency, including this compound, was 32.9% ethanol, 53.9% water, and 13.3% propanediol (B1597323) (v/v/v). This composition resulted in a high extraction efficiency of 100% for this compound in that specific study researchgate.net.

Another approach compared different concentrations of methanol solutions for extracting soybean isoflavones. It was demonstrated that 70% methanol provided the best extraction efficiency among the tested concentrations (50%, 60%, 70%, 80%, and 90%) nih.gov. Heating reflux extraction with 70% methanol for 2 hours was finalized as an optimized condition for the extraction of bioactive components, including this compound, from germinated soybean samples nih.gov.

The extraction temperature also plays a role. While high temperatures can lead to the degradation of malonylated isoflavones, some methods utilize elevated temperatures for improved efficiency. For example, extraction of soybean tissues in 80% methanol at 50°C for 1 hour has been reported oup.com. Conversely, extraction at room temperature using 70% aqueous ethanol has also been successfully employed for isolating malonylated isoflavone glycosides from soybean hypocotyls tandfonline.com. A comparison of extraction at room temperature versus 80°C showed that extraction at room temperature yielded malonylated isoflavones as major constituents, whereas extraction at 80°C favored the conversion to their corresponding glycosides tandfonline.com.

The presence of native β-glucosidases in plant extracts can lead to the degradation of malonylated isoflavones. The use of enzyme inhibitors, such as Tris, during extraction can significantly increase the concentration of malonate-conjugated isoflavones obtained nih.gov. Optimizing the concentration of the inhibitor and the pH of the extraction solvent are important factors nih.gov.

Table 1 summarizes some reported solvent systems and conditions used for isoflavone extraction, relevant to obtaining this compound.

| Source Material | Solvent System | Temperature | Time | Notes | Reference |

| Soybean hypocotyls | 70% aqueous ethanol | Room temperature | 30 min | Repeated extraction | tandfonline.com |

| Germinated soybean | 70% methanol | Heating reflux | 2 h | Optimized for efficiency | nih.gov |

| Soybean leaves | 32.9% ethanol, 53.9% water, 13.3% propanediol | Not specified | Not specified | Optimized mixture composition | researchgate.net |

| Soybean tissues | 80% methanol | 50°C | 1 h | Followed by centrifugation and filtration | oup.com |

| Red clover leaves | 80% ethanol with 350 mM Tris at pH 7.2 | Not specified | Not specified | Inhibits β-glucosidase activity | nih.gov |

Advanced Preparative Separation Techniques

Following extraction, advanced preparative separation techniques are necessary to isolate and purify this compound from the complex mixture of compounds present in plant extracts. Chromatography plays a central role in this process.

High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation of isoflavone components from soybean extract, including this compound researchgate.net. This technique, based on liquid-liquid partition, avoids irreversible adsorption onto a solid support, which can be advantageous for labile compounds like malonylated isoflavones researchgate.netthieme-connect.com. A two-phase solvent system composed of hexane-ethyl acetate-n-butanol-methanol-acetic acid-water (1:2:1:1:5:1, v/v) has been used with HSCCC to purify this compound to over 90% purity researchgate.net. Using a large convoluted column with this system, 158 mg of this compound was obtained from 3 g of crude sample researchgate.net.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another widely used technique for the separation and analysis of isoflavones, including this compound thieme-connect.commz-at.denih.gov. Reversed-phase C18 columns are commonly used, often with mobile phases consisting of water and organic solvents like acetonitrile (B52724) or methanol, typically acidified with a small percentage of acetic or formic acid to improve peak shape and separation thieme-connect.commz-at.de. Gradient elution is frequently employed to separate the various isoflavone conjugates and aglycones present in an extract thieme-connect.commz-at.de. The thermal lability of malonylated isoflavones necessitates careful control of temperature during HPLC separation to prevent their conversion tandfonline.comnih.gov.

While not specifically focused on preparative scale for this compound, analytical HPLC methods provide insights into suitable stationary and mobile phases. For example, UPLC-DAD methods using C18 columns and a gradient of water and acetonitrile with acetic acid have been developed for the separation of various soybean isoflavones, including this compound nih.govmz-at.de.

Other chromatographic methods mentioned in the context of isoflavone separation that could potentially be applied or adapted for this compound include adsorption chromatography using materials like cross-linked agarose (B213101) gel researchgate.net.

The purification process often involves multiple steps, starting with crude extraction, followed by various chromatographic techniques to enrich and finally isolate the target compound at the desired purity for research applications google.com.

Mechanistic Insights into Biological Activities in Research Models

Anti-inflammatory Pathways and Cellular Responses

Similar to its antioxidant potential, 6''-O-malonyldaidzin and related isoflavones are indicated to possess anti-inflammatory properties. cymitquimica.comtargetmol.com However, the specific anti-inflammatory pathways and cellular responses directly modulated by this compound are not explicitly detailed in the provided research findings. The general understanding of isoflavones suggests potential interactions with various signaling pathways involved in inflammation, but research specifically focusing on the mechanistic anti-inflammatory actions of the malonated form, this compound, in research models requires further detailed investigation based on the available snippets.

Interactions with Cellular Receptors and Signaling Pathways

Research suggests that isoflavones, including derivatives like this compound, can interact with cellular receptors and influence signaling pathways. Daidzein (B1669772), the aglycone of daidzin (B1669773), has been reported to interact with various signaling molecules and receptors, notably estrogen receptors, contributing to neuroprotection. chemicalbook.com While this refers to the aglycone, the structural similarity of isoflavones allows for such interactions. Another related acetylated isoflavone (B191592), 6-O-Acetylgenistin, is known to interact with estrogen receptors and impact cellular pathways, gene expression, cell proliferation, and apoptosis. biosynth.com

In the context of plant-microbe interactions, this compound has been shown to interact with the rhizobial NodD1 protein. nih.govresearchgate.netresearchgate.net This interaction is a crucial step in the signaling cascade that leads to the induction of nodulation genes in Bradyrhizobium diazoefficiens, ultimately facilitating the symbiotic relationship between the bacteria and the soybean plant. nih.govresearchgate.netresearchgate.netnih.gov Molecular docking studies have provided quantitative data on the binding affinity of this compound to B. diazoefficiens NodD1. nih.govresearchgate.net

| Compound | Binding Affinity to B. diazoefficiens NodD1 (Kcal·mol⁻¹) |

| Daidzin | -8.3 nih.govresearchgate.net |

| This compound | -8.1 nih.govresearchgate.net |

| Irilone | -7.3 nih.govresearchgate.net |

| Erylatissin A | -6.9 nih.govresearchgate.net |

This interaction highlights a specific instance of this compound influencing a key protein involved in a biological signaling pathway in the context of symbiosis.

Role in Plant Defense Mechanisms and Ecological Interactions

This compound plays a multifaceted role in plant defense and ecological interactions, particularly within the context of its presence in legumes like soybean.

Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, including pathogen attack. nih.govnih.govmdpi.com Glyceollins are the major isoflavonoid-derived phytoalexins in soybean, and their biosynthesis occurs through the isoflavonoid (B1168493) pathway. nih.govmdpi.comnih.gov this compound is an isoflavonoid present in soybean and is linked to this pathway. scielo.brmdpi.comnih.govpreprints.org Research suggests that this compound may serve as a precursor or storage form that can be mobilized to produce phytoalexins. For example, treatment with silver nitrate (B79036) was shown to enhance the degradation of this compound, potentially providing daidzein intermediates necessary for the biosynthesis of glyceollin (B191339) I. mdpi.com Conversely, silencing of the transcription factor GmWRKY72 in soybean increased glyceollin levels but did not affect the levels of this compound, indicating a specific regulatory effect on glyceollin biosynthesis distinct from the metabolism of this compound. preprints.org Studies on soybean under dehydration stress also showed a decrease in this compound levels concurrently with an increase in glyceollin levels, further supporting its potential role as a source of intermediates for phytoalexin production under stress conditions. nih.gov

This compound is actively involved in the symbiotic relationship between legumes and nitrogen-fixing rhizobia. nih.govresearchgate.netresearchgate.net Soybean roots release flavonoids, including this compound, into the rhizosphere. nih.govresearchgate.netresearchgate.net These compounds act as chemical signals that attract and activate compatible rhizobia, such as Bradyrhizobium diazoefficiens. nih.govresearchgate.netresearchgate.net Arbuscular mycorrhizal fungi can also transport these flavonoids along their hyphae, extending the chemical signaling range and guiding rhizobia to their host plants. nih.govresearchgate.net As mentioned earlier, this compound interacts with the NodD1 protein in B. diazoefficiens, triggering the expression of nodulation genes essential for the formation of root nodules where nitrogen fixation occurs. nih.govresearchgate.netresearchgate.netnih.gov This highlights a crucial ecological role of this compound in facilitating this agriculturally important symbiosis. Furthermore, it has been suggested that this compound might also modulate the secretion of other isoflavones, thereby fine-tuning the complex chemical dialogue between the plant and the symbiotic bacteria. researchgate.net

Applications in Biotechnological and Agricultural Research

Strategies for Enhanced Phytoalexin Bioproduction

Phytoalexins are antimicrobial compounds produced by plants under stress, and enhancing their production is a key goal in agricultural biotechnology. 6''-O-Malonyldaidzin serves as a crucial precursor for the biosynthesis of glyceollins, a major class of phytoalexins in soybean with potent bioactivities. wvu.edunih.gov Research has focused on strategies to increase the bioproduction of these defense compounds by manipulating the availability of their precursors.

One effective strategy involves the use of elicitors, which are molecules that induce a defense response in plants. Studies have shown that combining a chemical elicitor, such as silver nitrate (B79036) (AgNO₃), with a biotic elicitor, like wall glucan elicitor (WGE) from the soybean pathogen Phytophthora sojae, can have an additive effect on the production of glyceollin (B191339) I. wvu.edunih.gov This enhanced production is attributed to distinct mechanisms; WGE primarily stimulates the transcription of genes involved in the phytoalexin biosynthesis pathway, while silver nitrate appears to promote the hydrolysis of the constitutively present this compound into its aglycone form, daidzein (B1669772). wvu.edumdpi.com This daidzein then becomes available for conversion into glyceollin. wvu.edumdpi.com

The targeted hydrolysis of this compound represents a promising avenue for increasing phytoalexin yields for potential therapeutic or agricultural applications. wvu.edu

Table 1: Elicitor Effects on Phytoalexin Production in Soybean

| Elicitor/Treatment | Mechanism of Action | Effect on this compound | Outcome | Reference |

| Wall Glucan Elicitor (WGE) | Induces transcription of phytoalexin biosynthesis genes. | Indirectly utilized as a precursor. | Increased de novo synthesis of glyceollin. | wvu.edunih.gov |

| Silver Nitrate (AgNO₃) | Enhances the hydrolysis of isoflavone (B191592) conjugates. | Accelerated degradation to daidzein. | Increased availability of glyceollin precursor. | wvu.edunih.govmdpi.com |

| Combined WGE and AgNO₃ | Additive effect of both mechanisms. | Enhanced hydrolysis and precursor supply. | Maximized glyceollin I accumulation. | wvu.edunih.gov |

Genetic Modulation for Isoflavone Content in Crops

The concentration and composition of isoflavones, including this compound, are critical quality traits in soybeans and are influenced by both genetic and environmental factors. nih.govnih.gov As malonylated glycosides are the most abundant form of isoflavones in soybean seeds, genetic strategies to modify their content are of significant interest for improving the nutritional and functional properties of soy-derived products. nih.gov

Isoflavone content is a quantitative trait controlled by multiple genes, known as quantitative trait loci (QTLs). nih.govnih.gov Researchers have identified numerous QTLs associated with the levels of different isoflavone components across the 20 soybean chromosomes. nih.gov This genetic complexity means that modifying isoflavone profiles requires a sophisticated understanding of the underlying genetic architecture.

Strategies for genetic modulation include:

Engineering biosynthetic enzymes: Overexpressing genes for specific enzymes, such as glycosidases that can hydrolyze this compound, could alter the ratio of different isoflavone forms. mdpi.com For instance, increasing the activity of a glycosidase with high specificity for this compound could enhance the levels of daidzein, which can then be converted to other bioactive compounds. mdpi.com

Marker-assisted selection: The identification of QTLs allows for the use of molecular markers to select for soybean varieties with desired isoflavone profiles in breeding programs.

These genetic approaches aim to develop soybean cultivars with optimized isoflavone content, including potentially higher levels of more bioactive forms derived from this compound.

Development of Reference Standards for Analytical Research

The accurate quantification and identification of isoflavones in various matrices, such as soybean seeds, food products, and biological samples, is essential for research in food science, nutrition, and plant biology. This compound is commercially available and widely used as a certified reference standard in analytical chemistry. fujifilm.comacanthusresearch.combiosynth.com

Its use as a standard is crucial for:

Method development and validation: To ensure the accuracy and reliability of analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for isoflavone analysis.

Quantitative analysis: To accurately determine the concentration of this compound in soybeans and soy-based foods, as it is one of the major isoflavone constituents. jst.go.jp

Metabolomic studies: To correctly identify and quantify this compound in complex plant extracts and biological fluids.

The availability of pure this compound as a reference material underpins the quality and comparability of research findings on soybean isoflavones globally. fujifilm.comacanthusresearch.com

Potential Contributions to Sustainable Agriculture through Plant-Microbe Interactions

This compound plays a significant role in the intricate communication between leguminous plants and soil microbes, which is fundamental to sustainable agriculture. The symbiosis between legumes like soybean and nitrogen-fixing bacteria, known as rhizobia, reduces the need for synthetic nitrogen fertilizers. nih.govnih.gov

This symbiotic relationship is initiated by chemical signals released from the plant's roots to attract specific rhizobia. researchgate.net Research has shown that soybean roots exude a variety of flavonoids, and this compound is among the key isoflavones released. nih.govnih.govresearchgate.net It functions as a chemoattractant and a signaling molecule for Bradyrhizobium diazoefficiens, the primary nitrogen-fixing symbiont of soybean. nih.govoup.com The isoflavone binds to the bacterial NodD protein, a transcriptional regulator, which in turn activates the expression of nodulation (nod) genes in the bacterium. oup.comasm.org This activation is a critical step leading to root nodule formation and nitrogen fixation. asm.org

Furthermore, recent studies have highlighted the role of arbuscular mycorrhizal fungi (AMF) in extending the reach of these signaling molecules. nih.govnih.govresearchgate.net AMF can form vast underground networks (common mycorrhizal networks) that connect different plants. These networks can transport flavonoids like this compound through their hyphae, effectively creating a "navigation system" that guides rhizobia to their specific host plant over longer distances than simple diffusion would allow. nih.govnih.govresearchgate.net This mechanism enhances the efficiency of nodulation and has significant potential for applications in sustainable agriculture by improving symbiotic nitrogen fixation. nih.govresearchgate.net

Table 2: Role of this compound in Soybean-Rhizobia Interaction

| Interacting Organism | Role of this compound | Mechanism | Agricultural Implication | Reference |

| Bradyrhizobium diazoefficiens | Signaling Molecule | Binds to NodD1 protein, inducing nodulation genes. | Initiates symbiotic nitrogen fixation. | nih.govoup.comasm.org |

| Arbuscular Mycorrhizal Fungi (AMF) | Transported Signal | Transported through hyphal networks to extend signal range. | Enhances recruitment of specific rhizobia, improving nodulation efficiency. | nih.govnih.govresearchgate.net |

Q & A

Q. What analytical methods are used to identify and quantify 6''-O-Malonyldaidzin in plant matrices?

Q. What are the primary natural sources of this compound, and how does its concentration vary across soybean cultivars?

- Methodological Answer : this compound is predominantly found in soybean seeds (Glycine max) and derived products (e.g., miso, soy milk). Its concentration varies based on genetic factors, with studies identifying up to 12 distinct isoflavone forms in soybeans, including malonylated conjugates. Cultivar screening using UPLC-QTOF-MS reveals differences in malonylated isoflavone content, influenced by seed coat pigmentation and environmental stress .

Q. What is the biological significance of this compound in soybean plants?

- Methodological Answer : As a malonylated isoflavone , this compound functions as a phytoalexin, protecting against microbial pathogens and abiotic stress. Malonylation enhances solubility and stability in vacuolar storage, enabling rapid mobilization during stress responses. Its role in rhizosphere signaling (e.g., Bradyrhizobium japonicum nodulation) has been documented, though exact mechanisms require further study .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound while preserving its structural integrity?

Q. What factors contribute to the instability of this compound during analytical processing, and how can these be mitigated?

- Methodological Answer : The malonyl moiety is labile under acidic conditions (pH < 4) and elevated temperatures (>40°C). Mitigation strategies include:

Q. What molecular mechanisms underlie the putative ocular protective effects of this compound?

- Methodological Answer : Preliminary studies suggest this compound inhibits ROS-mediated apoptosis in retinal cells via Nrf2/ARE pathway activation. In vitro models (e.g., ARPE-19 cells) treated with 10–50 µM show reduced lipid peroxidation (MDA levels ↓35–60%) and increased SOD activity. However, in vivo validation is lacking, and species-specific differences in bioavailability require investigation .

Q. How do researchers reconcile contradictory findings regarding the bioactivity of this compound across different study models?

- Methodological Answer : Discrepancies arise from:

- Purity variations : Commercial standards range from 90% to 98.02%, affecting dose-response reliability .

- Model systems : In vitro assays (e.g., chemical hypoxia models) may overestimate effects compared to in vivo systems with metabolic clearance.

- Matrix effects : Crude plant extracts contain co-eluting isoflavones (e.g., genistin) that synergize or antagonize activity .

- Solution : Use isotopically labeled internal standards and authenticated reference materials (e.g., HY-N4073) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.